Fluocortolone Acetate

描述

Fluocortolone acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat various skin disorders, including eczema and dermatitis. The compound is known for its ability to reduce inflammation and suppress immune responses, making it a valuable therapeutic agent in dermatology .

准备方法

Synthetic Routes and Reaction Conditions: Fluocortolone acetate is synthesized through a multi-step process involving the fluorination of a corticosteroid precursor. The key steps include:

Fluorination: Introduction of a fluorine atom at a specific position on the corticosteroid backbone.

Acetylation: Addition of an acetate group to enhance the compound’s stability and bioavailability.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes:

Reaction Vessel Preparation: Ensuring the reaction vessel is free from contaminants.

Controlled Temperature and Pressure: Maintaining optimal conditions for the reactions to proceed efficiently.

Purification: Using techniques such as crystallization and chromatography to purify the final product.

化学反应分析

Hydrolysis of the 21-Acetate Group

The acetate moiety at the C21 position undergoes base-catalyzed hydrolysis to yield fluocortolone (CHFO). This reaction is critical for prodrug activation in pharmaceutical formulations.

Reaction Conditions

-

Reagents : Sodium hydroxide (NaOH) in methanol/ethanol mixture

-

Temperature : 0–5°C

-

Time : 1.5 hours

Mechanism :

The base deprotonates the hydroxyl group at C21, facilitating nucleophilic attack on the carbonyl carbon of the acetate ester. The leaving group (acetate ion) is eliminated, regenerating the free alcohol (fluocortolone).

Equation :

Microbial Hydroxylation

This compound derivatives can undergo stereospecific hydroxylation via microbial fermentation:

-

Organism : Curvularia lunata

-

Significance : Enhances anti-inflammatory activity by mimicking endogenous cortisol metabolism.

Cytochrome P450-Mediated Oxidation

In vivo, this compound is metabolized by hepatic cytochrome P450 enzymes (e.g., CYP3A4), leading to:

-

Oxidation : Formation of hydroxylated derivatives at C6 or C16 positions.

-

Epoxide Hydrolase Activity : Potential hydration of the 9,11-epoxy group, though direct evidence is limited .

Oxidation

-

Reagents : Potassium permanganate (KMnO) or chromium trioxide (CrO)

-

Products : Hydroxylated or ketone derivatives, depending on reaction conditions.

-

Example : Oxidation of the C3 ketone to a carboxylate group under strong oxidative conditions .

Reduction

-

Reagents : Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH)

-

Products : Reduction of the C20 ketone to a secondary alcohol .

Metabolic Pathways

This compound undergoes esterase-mediated hydrolysis in vivo to release fluocortolone, followed by phase I/II metabolism:

-

Phase I : Hydroxylation (CYP450) and reduction.

-

Phase II : Glucuronidation or sulfation for renal excretion .

Table 1: Key Reactions and Conditions

Table 2: Metabolic Pathways

| Enzyme | Reaction | Outcome |

|---|---|---|

| Esterases | Hydrolysis of C21 acetate | Fluocortolone release |

| CYP3A4 | C6/C16 hydroxylation | Increased polarity for excretion |

| UGT/Sulfotransferases | Conjugation with glucuronic acid/sulfate | Enhanced water solubility |

Research Findings

-

Continuous Flow Synthesis : Techniques optimized for steroidal compounds (e.g., cyproterone acetate ) highlight potential scalability for this compound production.

-

Enzymatic Specificity : Microbial hydroxylation by C. lunata achieves high stereoselectivity at C11, critical for bioactivity .

-

Metabolic Stability : The 9,11-epoxy group resists spontaneous hydrolysis under physiological conditions, enhancing drug half-life .

科学研究应用

Clinical Applications

1.1 Dermatological Treatments

Fluocortolone acetate is predominantly used in dermatology to treat various inflammatory skin conditions such as eczema, dermatitis, and psoriasis. Its effectiveness stems from its ability to reduce inflammation and modulate immune responses by binding to glucocorticoid receptors in skin cells. This action leads to decreased cytokine production and reduced vascular permeability, resulting in diminished redness and swelling .

1.2 Autoimmune Disorders

Beyond dermatological uses, this compound is applied in the management of autoimmune diseases, where it helps to suppress inappropriate immune responses. Conditions like lupus erythematosus and rheumatoid arthritis may benefit from its immunosuppressive effects .

Pharmacological Applications

2.1 Mechanism of Action

this compound functions by binding to the glucocorticoid receptor (GR), forming a complex that translocates into the nucleus and influences gene transcription related to inflammation and immune response . This mechanism underlies its therapeutic effects in various inflammatory conditions.

2.2 Formulation Development

Research has focused on developing novel formulations of this compound to enhance its delivery and efficacy. For instance, studies have explored the use of polymers such as poly(ε-caprolactone) for controlled release formulations . These advancements aim to improve patient compliance and therapeutic outcomes.

Research Applications

3.1 Biochemical Studies

this compound serves as a model compound in biochemical research to study the effects of fluorination on corticosteroid activity. Researchers investigate how modifications in molecular structure affect biological activity, which can inform the development of new therapeutic agents .

3.2 Spectrophotometric Analysis

Analytical methods such as spectrophotometry have been employed to determine this compound levels in pharmaceutical formulations accurately. These techniques ensure quality control in drug manufacturing processes .

Safety and Efficacy Studies

4.1 Case Studies

A notable case study highlighted the challenges associated with corticosteroid administration, including this compound, in patients with Addison's disease. The study emphasized the importance of tailored treatment regimens to mitigate side effects while ensuring adequate therapeutic responses .

4.2 Comparative Efficacy

Network meta-analyses have been conducted comparing this compound with other topical corticosteroids for treating eczema, demonstrating its effectiveness relative to other treatments while also noting potential side effects like skin thinning .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Dermatology | Treatment for eczema, dermatitis, psoriasis | Reduces inflammation; binds to glucocorticoid receptors |

| Autoimmune Disorders | Management of lupus erythematosus, rheumatoid arthritis | Suppresses immune response |

| Biochemical Research | Model compound for studying fluorination effects | Informs development of new corticosteroids |

| Formulation Development | Controlled release formulations using polymers | Enhances delivery and patient compliance |

| Analytical Chemistry | Spectrophotometric determination in pharmaceuticals | Ensures quality control |

作用机制

Fluocortolone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and suppressing immune activity .

相似化合物的比较

Fluocortin: Similar in structure but lacks one keto group.

Fludrocortisone: A synthetic mineralocorticoid with similar anti-inflammatory properties.

Difluocortolone: Another fluorinated corticosteroid with comparable therapeutic effects.

Uniqueness: Fluocortolone acetate is unique due to its specific fluorination pattern and acetylation, which enhance its stability and bioavailability. These modifications make it particularly effective for topical applications, providing sustained anti-inflammatory effects with minimal systemic absorption .

生物活性

Fluocortolone acetate is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is primarily used in dermatological applications and systemic conditions requiring corticosteroid therapy. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, and safety profile.

Pharmacological Mechanisms

This compound exhibits its biological activity through multiple mechanisms:

- Glucocorticoid Receptor Agonism : Fluocortolone binds to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses. This action results in decreased production of pro-inflammatory cytokines and chemokines, which are crucial in the pathogenesis of various inflammatory conditions .

- Mineralocorticoid Activity : Although fluocortolone has a higher affinity for glucocorticoid receptors, it also exhibits mineralocorticoid activity, influencing electrolyte balance and blood pressure regulation. Its mineralocorticoid potency is significantly greater than its glucocorticoid potency, which allows it to effectively manage conditions requiring sodium retention .

- Inhibition of Inflammatory Mediators : Fluocortolone reduces the levels of plasma fibrinogen and inhibits edema formation in various animal models, demonstrating its effectiveness in controlling inflammation . For instance, it has been shown to inhibit Mycobacterium butyricum-induced foot edema in rats, highlighting its anti-inflammatory efficacy .

Clinical Efficacy

This compound has been evaluated in numerous clinical studies for its effectiveness in treating various dermatological and systemic conditions:

- Dermatological Applications : In a double-blind study involving 1705 patients with dermal disorders, fluocortolone demonstrated efficacy comparable to other corticosteroids like hydrocortisone acetate and fluocortin butylester. The results indicated significant improvement in skin conditions such as eczema and dermatitis with minimal systemic effects .

- Topical Formulations : Research comparing the potency of topical corticosteroids found that fluocortolone was effective in achieving treatment success rates significantly higher than those observed with milder corticosteroids. For example, studies showed that moderate-potency topical corticosteroids resulted in a 52% success rate compared to only 34% with mild-potency agents .

Safety Profile

While this compound is effective, its safety profile must be considered:

- Adverse Effects : The use of topical corticosteroids, including fluocortolone, can lead to potential side effects such as skin thinning (atrophy), especially with prolonged use. Studies have indicated that fluocortolone may cause less dermal atrophy compared to other fluorinated steroids when used appropriately .

- Systemic Effects : Although fluocortolone is designed to minimize systemic absorption, caution is advised when using high-potency formulations or prolonged courses due to the risk of adrenal suppression and other systemic corticosteroid-related side effects .

Table 1: Comparative Efficacy of this compound

| Study Type | Population Size | Treatment Success Rate | Comparison Group |

|---|---|---|---|

| Double-blind dermal study | 1705 patients | 70% | Hydrocortisone acetate |

| Topical corticosteroid trial | 420 participants | 52% | Mild-potency corticosteroids |

| Eczema treatment comparison | 1053 participants | 70% | Moderate-potency corticosteroids |

Table 2: Side Effects Associated with this compound

| Side Effect | Incidence Rate (%) | Severity |

|---|---|---|

| Skin Atrophy | Variable | Mild to Moderate |

| Systemic Absorption | Low | Minimal |

| Local Irritation | Moderate | Mild |

Case Studies

- Case Study on Eczema Treatment : A case study involving children treated with fluocortolone for eczema reported significant improvement in symptoms within four weeks, with minimal adverse effects noted. The study emphasized the importance of monitoring for skin atrophy during treatment .

- Adrenal Insufficiency Management : In patients with adrenal insufficiency, fluocortolone has been utilized effectively as part of replacement therapy. A review indicated that patients experienced improved quality of life without significant complications when administered under careful supervision .

属性

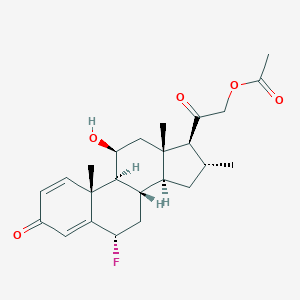

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHRIOASVODQEX-WLDNQIQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151833 | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176-82-5 | |

| Record name | Fluocortolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOCORTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。